molecular formula C29H31N3O3 B2580988 4-{1-[3-(2,6-dimethylphenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-(4-methylphenyl)pyrrolidin-2-one CAS No. 1018052-87-3

4-{1-[3-(2,6-dimethylphenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-(4-methylphenyl)pyrrolidin-2-one

Cat. No.: B2580988
CAS No.: 1018052-87-3
M. Wt: 469.585
InChI Key: JVFFUEXONLWDBW-UHFFFAOYSA-N
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Description

The compound 4-{1-[3-(2,6-dimethylphenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-(4-methylphenyl)pyrrolidin-2-one features a pyrrolidin-2-one core substituted with a 1H-1,3-benzodiazol-2-yl group and a 3-(2,6-dimethylphenoxy)-2-hydroxypropyl chain. The 4-methylphenyl group at the pyrrolidinone nitrogen enhances steric bulk and lipophilicity, while the 2,6-dimethylphenoxy moiety contributes to aromatic interactions and metabolic stability.

Properties

IUPAC Name

4-[1-[3-(2,6-dimethylphenoxy)-2-hydroxypropyl]benzimidazol-2-yl]-1-(4-methylphenyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H31N3O3/c1-19-11-13-23(14-12-19)31-16-22(15-27(31)34)29-30-25-9-4-5-10-26(25)32(29)17-24(33)18-35-28-20(2)7-6-8-21(28)3/h4-14,22,24,33H,15-18H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVFFUEXONLWDBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC(COC5=C(C=CC=C5C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H31N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{1-[3-(2,6-dimethylphenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-(4-methylphenyl)pyrrolidin-2-one typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole intermediate, followed by the introduction of the pyrrolidinone ring and the phenoxy group. Key steps include:

    Formation of Benzimidazole Intermediate: This step involves the condensation of o-phenylenediamine with an appropriate carboxylic acid or its derivative under acidic conditions.

    Introduction of Pyrrolidinone Ring: The benzimidazole intermediate is then reacted with a suitable pyrrolidinone precursor in the presence of a base to form the desired pyrrolidinone ring.

    Attachment of Phenoxy Group: Finally, the phenoxy group is introduced through a nucleophilic substitution reaction using 2,6-dimethylphenol and an appropriate leaving group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening techniques, automated synthesis platforms, and advanced purification methods such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-{1-[3-(2,6-dimethylphenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-(4-methylphenyl)pyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as PCC (Pyridinium chlorochromate).

    Reduction: The compound can undergo reduction reactions, particularly at the carbonyl group, using reducing agents like sodium borohydride (NaBH4).

Common Reagents and Conditions

    Oxidation: PCC, DMSO (Dimethyl sulfoxide)

    Reduction: NaBH4, LiAlH4 (Lithium aluminium hydride)

    Substitution: Alkyl halides, nucleophiles such as amines or thiols

Major Products

    Oxidation: Formation of ketones or aldehydes

    Reduction: Formation of alcohols

    Substitution: Formation of substituted phenoxy derivatives

Scientific Research Applications

4-{1-[3-(2,6-dimethylphenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-(4-methylphenyl)pyrrolidin-2-one has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-{1-[3-(2,6-dimethylphenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-(4-methylphenyl)pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways and biological responses.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Pyrrolidin-2-One Derivatives with Aryl Substituents

Compound 20 (5-(4-tert-Butyl-phenyl)-3-hydroxy-1-(2-hydroxy-propyl)-4-(4-methyl-benzoyl)-1,5-dihydro-pyrrol-2-one)
  • Core : Pyrrolidin-2-one with a 4-methylbenzoyl group.
  • Substituents : 4-tert-butylphenyl and 2-hydroxypropyl.
  • Properties : 62% synthetic yield, melting point (mp) 263–265°C.
  • The tert-butyl group increases hydrophobicity, which may affect bioavailability.
Compound 7 (1-{3-[4-(2-Chloro-phenyl)-piperazin-1-yl]-propyl}-pyrrolidin-2-one)
  • Core : Pyrrolidin-2-one with a piperazine-aryl moiety.
  • Substituents : 2-chlorophenyl and propyl linker.
  • Activity: High alpha1-adrenoceptor affinity (pKi = 7.13) and antiarrhythmic activity (ED50 = 1.0 mg/kg).
  • Comparison: The piperazine group introduces basicity, enhancing solubility in protonated forms.

Benzimidazole-Containing Analogues

4-{1-[2-(2,6-Dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-[(4-fluorophenyl)methyl]pyrrolidin-2-one hydrochloride
  • Core : Pyrrolidin-2-one with a benzimidazole group.
  • Substituents: 2-(2,6-dimethylphenoxy)ethyl and 4-fluorophenylmethyl.
  • Comparison : The ethyl linkage (vs. hydroxypropyl in the target compound) reduces hydrogen-bonding capacity. The fluorophenyl group enhances electronegativity and metabolic resistance compared to the target’s 4-methylphenyl.

Structure-Activity Relationship (SAR) Insights

Impact of Substituent Position and Electronic Effects

  • Hydroxypropyl vs. Ethyl/Propyl Chains: Hydroxyl groups in the target compound may improve aqueous solubility and target interactions, whereas non-hydroxylated chains (e.g., in ’s compound) prioritize lipophilicity.
  • Aromatic Substituents: 2,6-Dimethylphenoxy (target) and 4-tert-butylphenyl (Compound 20) both enhance steric bulk, but the latter’s tert-butyl group may reduce metabolic oxidation rates.
  • Heterocyclic Moieties : The benzodiazol group in the target compound (vs. benzimidazole in ) likely alters electron distribution and binding pocket compatibility.

Pharmacological Implications

  • Receptor Affinity: Piperazine-containing derivatives (e.g., Compound 7) exhibit strong adrenoceptor binding due to their basic nitrogen, a feature absent in the target compound.
  • Antiarrhythmic Activity : Hydrophobic aryl groups (e.g., 4-methylphenyl in the target) correlate with prolonged hypotensive effects, as seen in ’s compounds with ED50 values <2.5 mg/kg.

Biological Activity

The compound 4-{1-[3-(2,6-dimethylphenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-(4-methylphenyl)pyrrolidin-2-one is a complex organic molecule characterized by a unique arrangement of functional groups, including a benzo[d][1,3]diazole core and a pyrrolidinone ring. This article aims to explore the biological activities associated with this compound, including its potential therapeutic applications and mechanisms of action.

Chemical Structure and Properties

The molecular formula of the compound is C29H31N3O3C_{29}H_{31}N_{3}O_{3} with a molecular weight of approximately 469.585 g/mol. The structure includes several notable functional groups that contribute to its biological activity:

Property Value
Molecular FormulaC29H31N3O3
Molecular Weight469.585 g/mol
IUPAC NameThis compound
InChI KeySHLKFQKBVPZSMY-UHFFFAOYSA-N

The biological activity of this compound is attributed to its interaction with specific molecular targets within biological systems. The benzo[d][1,3]diazole moiety is known for its ability to interact with nucleic acids and proteins, potentially modulating their activity. The pyrrolidinone ring may enhance solubility and bioavailability, facilitating cellular uptake.

Anticancer Properties

Research has indicated that compounds similar to this one exhibit significant anticancer properties. Studies have shown that they can induce apoptosis in cancer cells by activating intrinsic pathways involving mitochondrial dysfunction and caspase activation. For instance, derivatives of benzodiazole have been reported to inhibit cell proliferation in various cancer cell lines through the modulation of cell cycle regulators and apoptosis-related proteins.

Antioxidant Activity

The presence of hydroxyl groups in the structure contributes to antioxidant activity. This compound may scavenge free radicals and reduce oxidative stress in cells, which is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

Anti-inflammatory Effects

Compounds containing similar structural features have demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators such as IL-6 and TNF-alpha. This suggests that the compound could be beneficial in treating inflammatory conditions by modulating immune responses.

Case Studies

Several studies have explored the biological effects of compounds structurally related to the target compound:

  • In vitro Studies : A study demonstrated that a benzodiazole derivative significantly inhibited the growth of breast cancer cells by inducing apoptosis through the activation of caspase pathways.
  • In vivo Studies : Animal models treated with similar compounds showed reduced tumor growth rates compared to control groups, indicating potential efficacy in cancer treatment.
  • Mechanistic Insights : Research has indicated that these compounds may interfere with specific signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt pathway.

Q & A

Basic Research Questions

Q. What are the key synthetic challenges in preparing 4-{1-[3-(2,6-dimethylphenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-(4-methylphenyl)pyrrolidin-2-one, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis involves multi-step reactions with critical dependencies on solvent polarity (e.g., dichloromethane or methanol), temperature control (±5°C precision), and pH adjustments during intermediate formation. Catalysts like Lewis acids (e.g., ZnCl₂) or organocatalysts can improve regioselectivity in benzodiazole ring formation . Yield optimization often requires iterative testing of reaction time and stoichiometric ratios of precursors, supported by Design of Experiments (DoE) frameworks to minimize trial-and-error approaches .

Q. Which analytical techniques are most effective for confirming the structural integrity of this compound?

  • Methodological Answer : High-resolution mass spectrometry (HR-MS) and ¹H/¹³C NMR are essential for verifying molecular weight and functional group arrangement. X-ray crystallography is recommended for resolving stereochemical ambiguities, particularly around the 2-hydroxypropyl and pyrrolidin-2-one moieties. Purity validation (>95%) typically employs HPLC with UV detection at 254 nm .

Q. What preliminary assays are used to assess this compound’s biological activity in neurological research?

  • Methodological Answer : Primary screens include receptor-binding assays (e.g., GABAₐ or serotonin receptors) using radioligand displacement studies. In vitro cytotoxicity is evaluated via MTT assays on neuronal cell lines (e.g., SH-SY5Y), with IC₅₀ values calculated to prioritize lead optimization. Dose-response curves should account for solvent artifacts (e.g., DMSO <0.1%) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies resolve contradictions in reported pharmacological data for this compound?

  • Methodological Answer : Discrepancies in biological activity (e.g., conflicting IC₅₀ values across studies) may arise from substituent effects on the 2,6-dimethylphenoxy group or stereochemical variations. Systematic SAR requires synthesizing analogs with controlled modifications (e.g., replacing methyl groups with halogens) and comparative docking simulations using cryo-EM receptor models. Meta-analyses of binding affinity datasets can identify outliers caused by assay protocol differences .

Q. What computational strategies improve the prediction of this compound’s metabolic stability and off-target interactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations predict metabolic hotspots (e.g., hydroxylation sites on the pyrrolidinone ring). Machine learning models trained on cytochrome P450 inhibition data (e.g., CYP3A4, CYP2D6) can forecast off-target risks. Molecular dynamics simulations (50–100 ns trajectories) assess binding mode stability in aqueous environments .

Q. How can reaction scalability issues be addressed without compromising enantiomeric purity?

  • Methodological Answer : Continuous-flow reactors enhance scalability by maintaining precise temperature and mixing ratios during critical steps like benzodiazole cyclization. Chiral stationary phases (e.g., amylose-based) in preparative HPLC ensure enantiomeric resolution post-synthesis. Kinetic resolution via enzymatic catalysis (e.g., lipases) offers a green chemistry alternative for asymmetric synthesis .

Q. What experimental designs mitigate batch-to-batch variability in biological assays? **

  • Methodological Answer : Implement blinded, randomized plate layouts in high-throughput screening to minimize positional bias. Use internal controls (e.g., reference inhibitors) normalized to each batch. Orthogonal assays (e.g., calcium flux measurements alongside receptor binding) validate reproducibility. Statistical tools like ANOVA with post-hoc Tukey tests quantify variability sources .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.